N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs from antibiotics to diuretics .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a benzodioxine ring, which is a type of ether. The cyclopropyl group and sulfonamide functional group are also present .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research indicates a focus on the synthesis of heterocyclic compounds incorporating sulfonamide functionalities for antimicrobial applications. For instance, studies have synthesized and evaluated compounds for their activity against various bacteria and fungi, revealing potential as antibacterial agents. This includes exploring compounds containing a sulfonamido moiety, aiming for novel antibacterial agents suitable for use against resistant strains (Azab, Youssef, & El-Bordany, 2013).
Cardiac Electrophysiological Activity
There is also interest in the cardiac electrophysiological activity of sulfonamide derivatives. Studies have explored the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating potency in in vitro assays comparable to known selective class III agents. This suggests potential applications in developing treatments for arrhythmias (Morgan et al., 1990).
Enzyme Inhibition for Therapeutic Applications
The sulfonamide group, found in many medicinal compounds, has been studied extensively for its inhibition of carbonic anhydrase (CA) isozymes. This is relevant for designing drugs targeting conditions like glaucoma, epilepsy, and mountain sickness. Research into aromatic sulfonamides shows their potential in selectively inhibiting membrane-bound versus cytosolic CA isozymes, providing a pathway for developing targeted therapies with fewer side effects (Scozzafava, Briganti, Ilies, & Supuran, 2000).
Anticancer and Radiosensitizing Properties
Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and potential as radiosensitizers. These studies highlight the therapeutic potential of sulfonamide compounds in oncology, with specific derivatives showing higher activity than established drugs like doxorubicin. This suggests sulfonamide derivatives' role in cancer treatment, possibly through mechanisms like enzyme inhibition or apoptosis induction (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-17-10-14(12-1-2-12)18-11-20(17)6-5-19-26(22,23)13-3-4-15-16(9-13)25-8-7-24-15/h3-4,9-12,19H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMXBAFWXQXTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.